Diethylglyoxime

Descripción

Historical Development and Discovery

The discovery of dimethylglyoxime traces back to 1905 when Russian chemist Lev Alexandrovich Chugaev, also known as Tschugaeff, first reported the remarkable ability of this compound to form distinctive complexes with nickel ions. This groundbreaking observation emerged during a period of intense investigation into vicinal dioximes, a class of compounds that had been generating considerable scientific interest since the 1880s. Chugaev's initial discovery revealed that dimethylglyoxime reacted with nickel, cobalt, iron, platinum, palladium, and copper salts to form stable compounds he termed "dioximines". The significance of this discovery was immediately recognized, as it represented one of the first specific organic reagents capable of selective metal ion detection in analytical chemistry.

The development of dimethylglyoxime as an analytical reagent coincided with the broader evolution of coordination chemistry in the early twentieth century. During this transformative period, chemists were beginning to understand the fundamental principles governing metal-ligand interactions, and dimethylglyoxime provided an excellent model system for studying these phenomena. The compound's ability to form a scarlet-colored crystalline precipitate with nickel ions, even in dilute solutions, made it particularly valuable for analytical applications. This characteristic was so distinctive that dimethylglyoxime quickly became known as "Chugaev's reagent" in honor of its discoverer.

The early research conducted by Chugaev and his contemporaries established that dimethylglyoxime belonged to the alpha-dioxime family of compounds, which had been the subject of intense scientific debate since the discovery of benzil dioxime isomers in 1883. This controversy, described as one of the most spirited in chemical literature, centered on explaining the existence of these isomeric forms and laid the groundwork for understanding stereochemistry in coordination compounds. The resolution of these questions contributed significantly to the development of modern coordination theory and established dimethylglyoxime as a paradigmatic example of bidentate ligand behavior.

Chemical Identity and Nomenclature

Dimethylglyoxime is systematically identified by the chemical formula carbon four hydrogen eight nitrogen two oxygen two, representing a molecular weight of 116.12 grams per mole. The compound exists as a colorless to white crystalline solid with a melting point ranging from 240 to 241 degrees Celsius. According to the International Union of Pure and Applied Chemistry nomenclature system, dimethylglyoxime is formally designated as (1E,2E)-N,N'-dihydroxybutane-2,3-diimine, though it is more commonly referred to by several alternative names including 2,3-butanedione dioxime, diacetyl dioxime, and biacetyl dioxime.

The structural formula of dimethylglyoxime is represented as methyl-carbon(equal nitrogen-oxygen-hydrogen)-carbon(equal nitrogen-oxygen-hydrogen)-methyl, indicating the presence of two oxime functional groups attached to adjacent carbon atoms. This vicinal dioxime structure is responsible for the compound's unique chelating properties, as the two nitrogen atoms can coordinate simultaneously with metal centers to form stable five-membered ring chelates. The compound exhibits geometric isomerism, with the most stable form being the anti-configuration where the hydroxyl groups are positioned on opposite sides of the molecule.

Dimethylglyoxime demonstrates limited solubility in water, with a reported solubility of approximately 0.5 grams per liter at room temperature. However, the compound shows enhanced solubility in organic solvents including methanol, ethanol, acetone, ether, and pyridine. This solubility profile necessitates the use of alcoholic solutions when employing dimethylglyoxime as an analytical reagent, typically prepared as a 1% solution in ethanol for routine analytical applications. The compound also exhibits increased solubility in alkaline solutions due to deprotonation of the oxime hydroxyl groups.

Table 1: Physical and Chemical Properties of Dimethylglyoxime

Significance in Analytical Chemistry

Dimethylglyoxime holds a position of paramount importance in analytical chemistry as one of the first selective organic reagents successfully applied for metal ion determination. The compound's significance stems from its extraordinary sensitivity and specificity toward nickel(II) ions, enabling detection limits that were unprecedented at the time of its discovery. This capability revolutionized nickel analysis in various matrices, from geological samples to industrial products, and established the foundation for modern chelometric analytical methods.

The analytical utility of dimethylglyoxime extends beyond simple nickel detection to encompass sophisticated gravimetric and spectrophotometric procedures. In gravimetric analysis, the formation of the characteristic red nickel dimethylglyoxime precipitate allows for precise quantitative determination of nickel content through controlled precipitation and subsequent weighing. The precipitate exhibits excellent chemical stability and can be dried and weighed with high accuracy, making it ideal for trace metal analysis in environmental and industrial samples. Modern analytical applications have expanded to include nickel release testing for consumer products, particularly jewelry and other items that come into direct contact with skin.

Spectrophotometric applications of dimethylglyoxime have been developed for multiple metal ions beyond nickel, including palladium, platinum, cobalt, and iron. These methods exploit the distinctive optical properties of metal-dimethylglyoxime complexes, each exhibiting characteristic absorption maxima that enable selective determination even in complex matrices. The compound's versatility as a photometric reagent has been enhanced through the development of mixed-ligand systems and derivative compounds that extend its analytical scope. Contemporary research continues to explore new applications of dimethylglyoxime in areas such as environmental monitoring, food safety analysis, and pharmaceutical quality control.

Table 2: Analytical Applications of Dimethylglyoxime

| Metal Ion | Complex Color | Detection Method | Typical Application |

|---|---|---|---|

| Nickel(II) | Bright red | Gravimetric/Spectrophotometric | Industrial analysis, jewelry testing |

| Palladium(II) | Yellow | Spectrophotometric | Precious metal refining |

| Cobalt(II) | Brown | Spectrophotometric | Alloy analysis |

| Copper(II) | Blue | Spectrophotometric | Environmental monitoring |

| Bismuth(III) | Bright yellow | Colorimetric | Pharmaceutical analysis |

The enduring significance of dimethylglyoxime in analytical chemistry is evidenced by its continued use more than a century after its discovery. Modern analytical laboratories still rely on dimethylglyoxime-based methods for routine nickel determinations, testament to the compound's reliability and effectiveness. The principles established through dimethylglyoxime research have influenced the development of numerous other analytical reagents and continue to inform the design of new chelating agents for metal analysis. Furthermore, the compound serves as an important educational tool in analytical chemistry curricula, providing students with hands-on experience in coordination chemistry principles and analytical methodology.

Propiedades

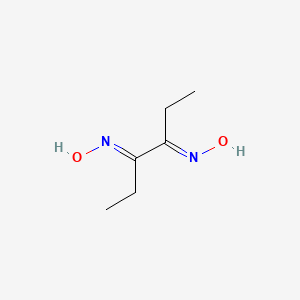

Número CAS |

4437-52-9 |

|---|---|

Fórmula molecular |

C6H12N2O2 |

Peso molecular |

144.17 |

Nombre IUPAC |

(NE)-N-[(4E)-4-hydroxyiminohexan-3-ylidene]hydroxylamine |

InChI |

InChI=1S/C6H12N2O2/c1-3-5(7-9)6(4-2)8-10/h9-10H,3-4H2,1-2H3/b7-5+,8-6+ |

Clave InChI |

DFTMMVSDKIXUIX-KQQUZDAGSA-N |

SMILES |

CCC(=NO)C(=NO)CC |

SMILES isomérico |

CC/C(=N\O)/C(=N/O)/CC |

SMILES canónico |

CCC(=NO)C(=NO)CC |

Sinónimos |

diethylglyoxime |

Origen del producto |

United States |

Análisis De Reacciones Químicas

Reactions with Nickel (Ni²⁺)

Dimethylglyoxime is most widely recognized for its selective reaction with nickel ions, forming a bright red precipitate under ammoniacal conditions:

Key Characteristics :

-

Specificity : Selective for nickel in ammoniacal solutions (pH ~8–9) .

-

Applications : Used in gravimetric analysis and nickel release testing for jewelry .

Reactions with Palladium (Pd²⁺) and Platinum (Pt²⁺)

DMG forms yellow precipitates with palladium in dilute hydrochloric acid and complexes with platinum:

Conditions : Effective in acidic media (HCl) for Pd²⁺ .

Reactions with Iron (Fe²⁺)

In the presence of ammonium hydroxide, DMG reacts with ferrous sulfate to form a soluble iron complex:

Product : The iron complex remains in solution, enabling separation from precipitated nickel complexes .

Reactions with Cobalt (Co²⁺)

DMG reacts with cobalt in the presence of amines (e.g., benzidine) to form colored complexes for spectrophotometric analysis:

Key Findings :

Pseudohalide Complex Formation

DMG forms mixed-ligand complexes with pseudohalides (e.g., azide):

| Complex | Color | Metal Coordination | Key IR Bands (cm⁻¹) | Reference |

|---|---|---|---|---|

| Black | Octahedral | 2031 (), 513 () | ||

| Brown | Square-planar | 2031 (), 1138 () |

Applications : Catalytic and enzymatic modeling studies .

Reactions with Copper (Cu²⁺) and Bismuth (Bi³⁺)

Synthetic and Redox Reactions

-

Preparation : Synthesized via condensation of butanone with ethyl nitrite, followed by hydroxylamine addition .

-

Reduction : Lithium aluminum hydride reduces DMG to 2,3-butanediamine .

Analytical Performance Data

| Parameter | Nickel Detection | Cobalt Detection |

|---|---|---|

| Detection Limit | 0.1 ppm | 0.05 ppm |

| Linear Range | 0.5–50 ppm | 0.1–20 ppm |

| Interferences | Fe³⁺, Cu²⁺ | Fe³⁺, Mn²⁺ |

Thermal Stability

DMG complexes decompose above 300°C, leaving metal oxides as residues .

Industrial and Environmental Relevance

Comparación Con Compuestos Similares

Dimethylglyoxime (DMG)

Structure : DMG (C₄H₈N₂O₂) has methyl groups (-CH₃) instead of ethyl groups.

Physical Properties :

Reactivity :

Diphenylglyoxime (Dpg)

Structure : Dpg (C₁₄H₁₂N₂O₂) substitutes ethyl groups with phenyl (-C₆H₅) groups.

Physical Properties :

| Property | Dpg | This compound (Drng) |

|---|---|---|

| Molecular Weight | 240.26 g/mol | 144.18 g/mol |

| Solubility | Low in polar solvents | Moderate in organic solvents |

Reactivity :

Glyoxime (Unsubstituted)

Structure : Glyoxime (C₂H₄N₂O₂) lacks substituents on the glyoxime backbone.

Physical Properties :

| Property | Glyoxime | This compound (Drng) |

|---|---|---|

| Molecular Weight | 88.06 g/mol | 144.18 g/mol |

| Stability | Less stable | Enhanced by ethyl groups |

Key Research Findings

- Coordination Chemistry : this compound forms Co(III) complexes with pseudo-octahedral geometry, useful in catalysis and biomimetic studies. DMG’s smaller size allows faster ligand substitution but lower thermal stability .

- Analytical Chemistry : this compound shows ~95% recovery efficiency for nickel in ammoniacal solutions, comparable to DMG but with reduced interference from copper ions .

- Safety: this compound’s decomposition products (e.g., NOₓ) are less toxic than DMG’s CO emissions .

Data Tables

Table 1: Structural Comparison of Glyoxime Derivatives

| Compound | Substituents | Molecular Formula | Key Metal Targets |

|---|---|---|---|

| This compound | -C₂H₅ | C₆H₁₂N₂O₂ | Ni, Co |

| Dimethylglyoxime | -CH₃ | C₄H₈N₂O₂ | Ni, Pd |

| Diphenylglyoxime | -C₆H₅ | C₁₄H₁₂N₂O₂ | Pd, Pt |

| Glyoxime | None | C₂H₄N₂O₂ | General chelation |

Table 2: Analytical Performance in Nickel Detection

| Reagent | Detection Limit (ppm) | Interference from Cu²⁺ |

|---|---|---|

| This compound | 0.1 | Low |

| Dimethylglyoxime | 0.05 | Moderate |

| Diphenylglyoxime | 0.5 | High |

Métodos De Preparación

Classical Synthesis from Biacetyl Monoxime

The foundational method for DMG synthesis involves the reaction of biacetyl monoxime (butane-2,3-dione monoxime) with hydroxylamine derivatives. As documented in Organic Syntheses, hydrochloric acid catalyzes the conversion of biacetyl monoxime to DMG. The reaction proceeds via oxime exchange, where hydroxylamine displaces the existing oxime group. This method yields DMG with high purity but requires stringent control of pH and temperature to avoid side products like ethylnitrolic acid.

A modified approach substitutes hydroxylamine with sodium hydroxylamine monosulfonate, enhancing reaction efficiency. This method, detailed in a 2014 patent, reduces byproduct formation and improves yields to ~85% under ambient conditions. The stoichiometric ratio of biacetyl monoxime to hydroxylamine donor is critical; deviations beyond 1:1.2 molar ratios promote dimerization or over-oxidation.

Direct Oximation of Biacetyl

An alternative route bypasses monoxime intermediates by reacting biacetyl (butane-2,3-dione) directly with hydroxylamine. This one-pot synthesis, described in ChemicalBook, employs aqueous hydroxylamine hydrochloride and ammonium hydroxide in ethanol. The process involves:

- Dissolving biacetyl in ethanol at 40°C.

- Gradual addition of hydroxylamine hydrochloride and ammonia to maintain pH 9–10.

- Refluxing for 1 hour to ensure complete oximation.

This method achieves ~78% yield but necessitates careful pH modulation to prevent decomposition of the hydroxylamine donor. Excess ammonia neutralizes liberated HCl, stabilizing the reaction medium. Industrial adaptations use TS-1 titanium-silicate molecular sieves to catalyze the oximation, reducing reaction time to 30 minutes.

High-Pressure and Catalytic Methods

Recent advancements leverage high-pressure conditions and heterogeneous catalysts. A 2022 study demonstrated that compressing DMG precursors to 5.1 GPa in diamond-anvil cells accelerates oximation kinetics by 40%, attributed to lattice strain enhancing molecular collisions. However, this method remains experimental due to equipment costs.

Catalytic approaches, such as using copper sulfate or cobalt-doped zeolites, lower activation energies. For instance, copper ions facilitate electron transfer during the oximation of biacetyl, shortening reaction times to 20 minutes at 70°C. These methods are favored in continuous-flow industrial reactors, where catalyst recycling improves cost-efficiency.

Industrial-Scale Production and Byproduct Management

Large-scale DMG synthesis, as outlined in patent CN105152969A, prioritizes solvent recovery and waste minimization. A representative protocol includes:

| Step | Parameter | Value |

|---|---|---|

| 1 | Biacetyl feed | 500 kg/hr |

| 2 | Hydroxylamine (30% aq.) | 620 L/hr |

| 3 | Reaction temperature | 50°C |

| 4 | Residence time | 45 min |

| 5 | Yield | 89% |

Byproducts like nitrosolevulinic acid are mitigated via vacuum distillation, recovering 95% of ethanol solvent. Effluent treatment systems neutralize residual acids with sodium bisulfite, ensuring compliance with environmental regulations.

Quality Control and Analytical Validation

DMG purity is assessed via melting point (240–241°C), IR spectroscopy (N–O stretch at 1384 cm⁻¹), and gravimetric nickel complexation. Regulatory guidelines mandate ≤0.5% residual solvents, verified by gas chromatography. Industrial batches failing these criteria are reprocessed via recrystallization from hot water, enhancing purity to ≥99%.

Q & A

Q. What safety protocols are critical when handling diethylglyoxime in laboratory environments?

- Methodological Answer : this compound requires stringent safety measures due to its toxicity and flammability. Key protocols include:

- Use of PPE (gloves, lab coats, goggles) and fume hoods to avoid inhalation or skin contact .

- Storage in sealed containers away from heat sources and oxidizing agents .

- Immediate decontamination of spills using absorbent materials and proper disposal via approved waste facilities .

- Emergency procedures: For inhalation, move to fresh air; for skin/eye contact, rinse with water for 15+ minutes and seek medical attention .

Q. How should researchers design experiments to incorporate this compound as a ligand in coordination chemistry studies?

- Methodological Answer : this compound (H₂deg) is used to synthesize heterobimetallic complexes (e.g., Cu-Mn systems). Key steps include:

- Reacting H₂deg with metal acetates (e.g., Mn(II) acetate) in methanol under aerobic conditions .

- Controlling stoichiometry (1:1 molar ratio of H₂deg to metal salts) to ensure bridge formation .

- Purification via recrystallization and characterization via single-crystal XRD to confirm structural integrity .

Q. What analytical techniques are recommended for confirming the purity and structure of this compound and its metal complexes?

- Methodological Answer :

- Purity : Elemental analysis (C, H, N) and melting point determination .

- Structural Confirmation : Single-crystal X-ray diffraction (XRD) for bond geometry, IR spectroscopy for oxime (-NOH) stretching frequencies (~1590 cm⁻¹), and magnetic susceptibility measurements for metal-center interactions .

- Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to include only essential data in the main text, with extended details in supplementary materials .

Advanced Research Questions

Q. How can researchers address discrepancies in magnetic coupling data for this compound-bridged heterometallic complexes?

- Methodological Answer :

- Replicate Experiments : Ensure consistent synthesis conditions (temperature, solvent purity) to isolate variables affecting magnetic behavior .

- Data Cross-Validation : Compare results with computational models (e.g., density functional theory (DFT)) to predict coupling constants .

- Contextual Analysis : Review literature for analogous systems (e.g., dimethylglyoxime complexes) to identify trends or outliers .

Q. What strategies optimize the synthesis of air-sensitive this compound complexes to improve yield and reproducibility?

- Methodological Answer :

- Inert Atmosphere : Use Schlenk lines or gloveboxes to prevent oxidation during ligand-metal coordination .

- Slow Ligand Addition : Gradual introduction of H₂deg to metal precursors minimizes side reactions .

- Temperature Modulation : Conduct reactions at 0–5°C to stabilize intermediates, followed by gradual warming to room temperature .

Q. How should contradictory solubility data of this compound complexes in different solvents be systematically investigated?

- Methodological Answer :

- Solvent Screening : Test solubility in polar (water, methanol) vs. non-polar (toluene, hexane) solvents under controlled temperatures .

- Spectroscopic Monitoring : Use UV-Vis or NMR to track complex stability and solvation effects .

- Thermodynamic Analysis : Calculate Gibbs free energy (ΔG) of dissolution to correlate solubility with solvent polarity .

Q. What computational modeling approaches are suitable for predicting the coordination behavior of this compound in novel metal complexes?

- Methodological Answer :

- DFT Calculations : Model electronic structures to predict ligand-metal bond strengths and geometry .

- Molecular Dynamics (MD) : Simulate solvent interactions and ligand flexibility during coordination .

- Docking Studies : Explore potential binding modes with biological targets (e.g., enzymes) for bioinorganic applications .

Methodological Guidelines for Data Reporting

Q. How to effectively present spectroscopic and magnetic data in publications involving this compound complexes?

- Methodological Answer :

- Tables : Summarize key parameters (e.g., bond lengths, magnetic moments) with error margins .

- Figures : Use color-coded XRD diagrams or temperature-dependent magnetic susceptibility plots to highlight trends .

- Supplementary Materials : Include raw datasets (e.g., crystallographic .cif files) in repositories like DataCite, citing DOIs in references .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.